3-Amino-1-(2,4-difluorophenyl)piperidin-2-one
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Overview
Description
3-Amino-1-(2,4-difluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H12F2N2O It is a piperidinone derivative, characterized by the presence of an amino group and two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,4-difluorophenyl)piperidin-2-one typically involves the reaction of 2,4-difluoroaniline with a suitable piperidinone precursor under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the 2,4-difluoroaniline is reacted with a piperidinone derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,4-difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2,4-difluorophenyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,4-difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3,4-difluorophenyl)piperidin-2-one
- 3-Amino-1-(2,3-difluorophenyl)piperidin-2-one
- 3-Amino-1-(2,5-difluorophenyl)piperidin-2-one
Uniqueness
3-Amino-1-(2,4-difluorophenyl)piperidin-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 2,4-difluoro substitution pattern may offer distinct advantages in terms of binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-amino-1-(2,4-difluorophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-7-3-4-10(8(13)6-7)15-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHBVVBYLROTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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